N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide
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Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide: , often referred to as Compound X , is a complex heterocyclic compound. Let’s break down its structure:
- The indole nucleus, characterized by its benzopyrrole structure, forms the core of this compound.
- The benzodiazepine moiety contributes to its pharmacological properties.
Preparation Methods
Synthetic Routes:
Fischer Indole Synthesis: This classic method involves the reaction of a ketone (such as cyclohexanone) with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst.
Azepinoindole Formation: Starting from indole, a series of steps can lead to the synthesis of azepinoindole derivatives.
Industrial Production: The industrial-scale synthesis of Compound X typically involves optimized routes based on the above methods. Specific conditions and scale-up processes are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Electrophilic Substitution: Due to the excess π-electrons delocalization, electrophilic substitution readily occurs on the indole nucleus.
Functional Group Transformations: These include oxidation, reduction, and substitution reactions.
Common Reagents: Reagents like Lewis acids, strong bases, and oxidizing agents play crucial roles.
Major Products: These depend on the specific reaction conditions and substituents.
Scientific Research Applications
Compound X has diverse applications:
Medicinal Chemistry: It serves as a scaffold for drug design due to its pharmacophore properties.
Antiviral Activity: Some derivatives exhibit inhibitory effects against influenza A and Coxsackie B4 viruses.
Other Biological Activities: These include anti-inflammatory, anticancer, antioxidant, and antidiabetic effects.
Mechanism of Action
Molecular Targets: Compound X likely interacts with specific receptors or enzymes.
Pathways Involved: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Explore other indole-based molecules in the same class.
Properties
Molecular Formula |
C21H19BrN4O3 |
---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)acetamide |
InChI |
InChI=1S/C21H19BrN4O3/c22-14-6-5-13-7-9-26(18(13)11-14)10-8-23-19(27)12-17-21(29)24-16-4-2-1-3-15(16)20(28)25-17/h1-7,9,11,17H,8,10,12H2,(H,23,27)(H,24,29)(H,25,28) |
InChI Key |
XNNJYVNECBUATO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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